N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with a fluorine atom, a pyrrolidine ring, and a cyclopropanesulfonamide moiety, which together contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative, followed by fluorination using a fluorinating agent such as Selectfluor.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an appropriate amine and an α,β-unsaturated carbonyl compound.
Coupling of the Pyrimidine and Pyrrolidine Rings: The pyrimidine and pyrrolidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Cyclopropanesulfonamide Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may inhibit enzyme activity by mimicking natural substrates, while the pyrrolidine and cyclopropanesulfonamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)10-4-5-17(8-10)12-14-6-9(13)7-15-12/h6-7,10-11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMUBHRDJYWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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